1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid 1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 956935-30-1
VCID: VC7900628
InChI: InChI=1S/C12H17F2N3O4S/c1-7-10(8(2)17(15-7)12(13)14)22(20,21)16-5-3-4-9(6-16)11(18)19/h9,12H,3-6H2,1-2H3,(H,18,19)
SMILES: CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O
Molecular Formula: C12H17F2N3O4S
Molecular Weight: 337.35 g/mol

1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid

CAS No.: 956935-30-1

Cat. No.: VC7900628

Molecular Formula: C12H17F2N3O4S

Molecular Weight: 337.35 g/mol

* For research use only. Not for human or veterinary use.

1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid - 956935-30-1

Specification

CAS No. 956935-30-1
Molecular Formula C12H17F2N3O4S
Molecular Weight 337.35 g/mol
IUPAC Name 1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C12H17F2N3O4S/c1-7-10(8(2)17(15-7)12(13)14)22(20,21)16-5-3-4-9(6-16)11(18)19/h9,12H,3-6H2,1-2H3,(H,18,19)
Standard InChI Key NNZWLENXMIIWJE-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O
Canonical SMILES CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O

Introduction

Chemical Identity and Basic Properties

Molecular Characterization

The compound’s molecular formula is C₁₂H₁₇F₂N₃O₄S, with a molecular weight of 337.35 g/mol . Its IUPAC name, 1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-3-carboxylic acid, reflects its three core components:

  • A 3,5-dimethylpyrazole ring substituted with a difluoromethyl group at the 1-position.

  • A piperidine ring connected via a sulfonyl bridge (-SO₂-) to the pyrazole.

  • A carboxylic acid (-COOH) group at the 3-position of the piperidine .

The canonical SMILES string (CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O) and InChIKey (NNZWLENXMIIWJE-UHFFFAOYSA-N) confirm this connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.956935-30-1
Molecular FormulaC₁₂H₁₇F₂N₃O₄S
Molecular Weight337.35 g/mol
SMILESCC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCCC(C2)C(=O)O
PubChem CID16394839

Structural and Functional Analysis

Pyrazole Core Modifications

The pyrazole ring’s 1-position hosts a difluoromethyl group (-CF₂H), which enhances metabolic stability and electronegativity compared to non-fluorinated analogs . The 3- and 5-methyl groups likely sterically hinder interactions at these positions, directing reactivity toward the sulfonyl-linked piperidine moiety.

Sulfonyl-Piperidine Bridge

The sulfonyl group (-SO₂-) acts as a rigid linker, potentially facilitating hydrogen bonding or electrostatic interactions with biological targets. Piperidine’s chair conformation positions the carboxylic acid group for spatial accessibility, a feature critical in ligand-receptor binding.

Carboxylic Acid Functionality

The terminal carboxylic acid (-COOH) provides acidity (predicted pKa ~4-5) and hydrogen-bonding capacity, common in bioactive molecules for enhancing solubility and target affinity .

SupplierLocationProduct CodePurity
BOC SciencesGlobalBB042701>95%
AK ScientificUnited States6391CWResearch
Fluorochem LtdUnited KingdomN/ACustom

Research Implications and Analog Studies

Material Science Applications

The sulfonyl group’s electron-withdrawing nature could stabilize charge-transfer complexes in organic semiconductors, while fluorine atoms enhance thermal stability in polymers .

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